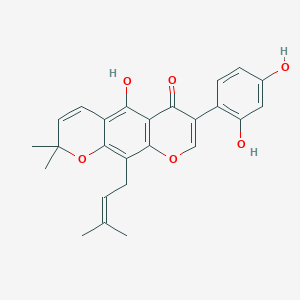
Auriculatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Auriculatin is a member of isoflavanones.
This compound is a natural product found in Millettia extensa, Ormosia monosperma, and other organisms with data available.
Aplicaciones Científicas De Investigación
Medicinal Properties
Auriculatin exhibits several medicinal properties, making it a subject of interest in various therapeutic contexts:
- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress-related conditions. Studies indicate that it reduces levels of reactive oxygen species and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase .
- Anticancer Effects : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer types. It has demonstrated effectiveness against breast cancer and other malignancies by disrupting microtubule dynamics, a critical process in cell division .
- Anti-inflammatory Effects : this compound has been studied for its anti-inflammatory properties, particularly in the context of pain management. It has been found to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
Clinical Applications
The clinical applications of this compound are diverse, particularly in alternative medicine practices such as auriculotherapy:
- Pain Management : this compound is utilized in auricular acupuncture to manage various types of pain, including postoperative and chronic pain conditions. Studies have shown that auriculotherapy can activate the body's descending pain inhibitory pathways, leading to significant pain relief .
- Mental Health : Recent research highlights the efficacy of auriculotherapy using this compound in reducing anxiety and stress levels among health professionals and students during challenging times such as the COVID-19 pandemic. The treatment improved overall quality of life and satisfaction among participants .
- Neurological Disorders : There is emerging evidence supporting the use of this compound in treating neurological conditions such as epilepsy. The mechanism involves stimulation of the vagus nerve, which plays a crucial role in modulating brain activity associated with seizures .
Case Studies
Several studies provide insights into the effectiveness of this compound across different applications:
Propiedades
Número CAS |
20387-73-9 |
|---|---|
Fórmula molecular |
C25H24O6 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)21(28)20-22(29)18(12-30-24(17)20)15-8-6-14(26)11-19(15)27/h5-6,8-12,26-28H,7H2,1-4H3 |
Clave InChI |
IEKQCBVQJGWJRO-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
SMILES canónico |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Key on ui other cas no. |
20387-73-9 |
Sinónimos |
NSC 285657; 7-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















